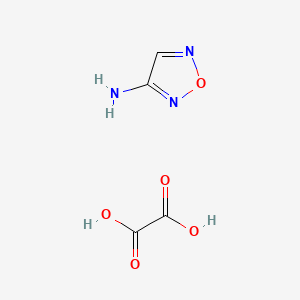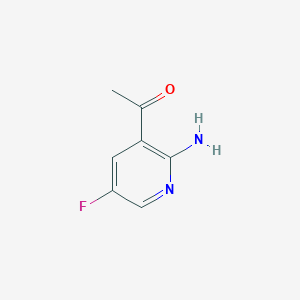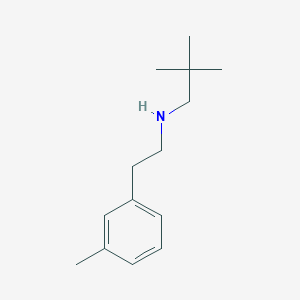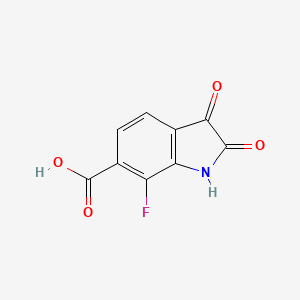
7-Fluoro-2,3-dioxoindoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2,3-dioxoindoline-6-carboxylic acid is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3-dioxoindoline-6-carboxylic acid typically involves the fluorination of indole derivatives. One common method includes the electrophilic fluorination of N-acylindole using reagents such as trifluoromethyl hypofluorite in a solvent like chlorotrifluoromethane at low temperatures (around -78°C). This reaction yields a mixture of fluorinated indoline derivatives, which can be further treated with potassium hydroxide in methanol to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-2,3-dioxoindoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of the indole ring.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield hydroxyindoline derivatives.
Aplicaciones Científicas De Investigación
7-Fluoro-2,3-dioxoindoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated indole derivatives.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-2,3-dioxoindoline-6-carboxylic acid involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dioxoindoline-7-carboxylic acid: Similar in structure but lacks the fluorine atom.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another fluorinated compound with different substituents and biological activities.
Uniqueness
7-Fluoro-2,3-dioxoindoline-6-carboxylic acid is unique due to the presence of the fluorine atom at the 7th position, which significantly influences its chemical reactivity and biological interactions. This fluorine atom enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C9H4FNO4 |
|---|---|
Peso molecular |
209.13 g/mol |
Nombre IUPAC |
7-fluoro-2,3-dioxo-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C9H4FNO4/c10-5-3(9(14)15)1-2-4-6(5)11-8(13)7(4)12/h1-2H,(H,14,15)(H,11,12,13) |
Clave InChI |
BPMXVKIOASGCDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=O)C(=O)N2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


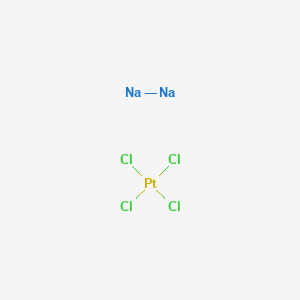
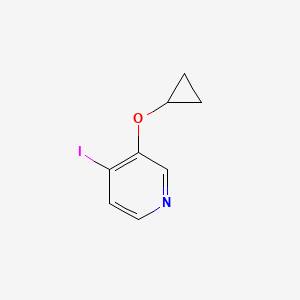
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
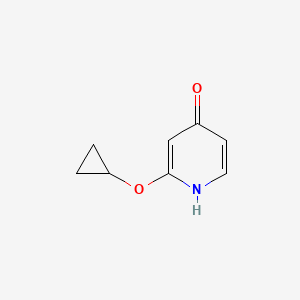
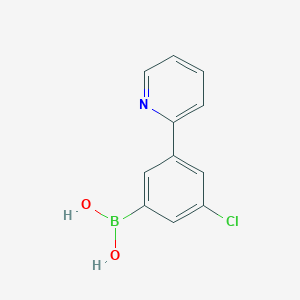
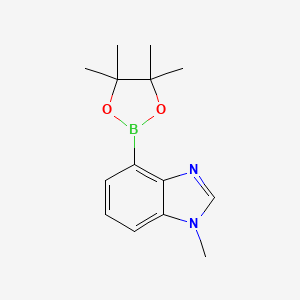
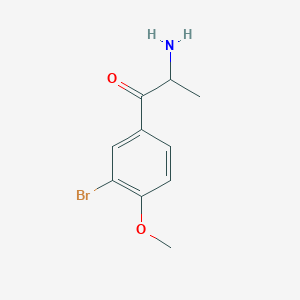
![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)

![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
